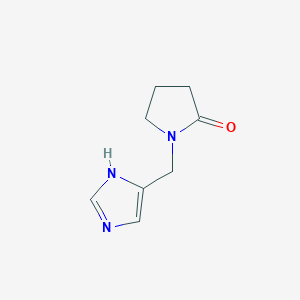
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one is a compound that combines the structural features of both imidazole and pyrrolidinone Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidinone is a five-membered lactam
Vorbereitungsmethoden
The synthesis of 1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one typically involves the formation of the imidazole ring followed by its attachment to the pyrrolidinone moiety. One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then coupled with pyrrolidinone derivatives . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form reduced imidazole derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include mild temperatures and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone moiety but differ in their substituents, affecting their physical and chemical properties.
The uniqueness of this compound lies in its combination of both imidazole and pyrrolidinone structures, which can confer unique properties and applications compared to compounds containing only one of these moieties.
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11N3O/c12-8-2-1-3-11(8)5-7-4-9-6-10-7/h4,6H,1-3,5H2,(H,9,10) |
InChI-Schlüssel |
UTHZLHOLYJLZHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



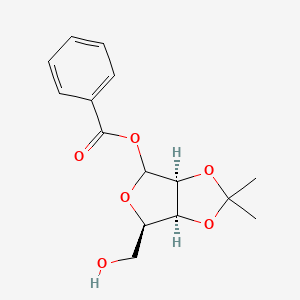


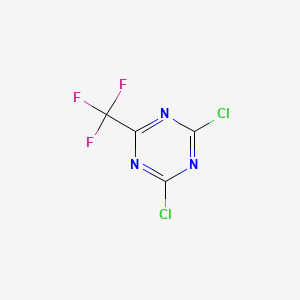
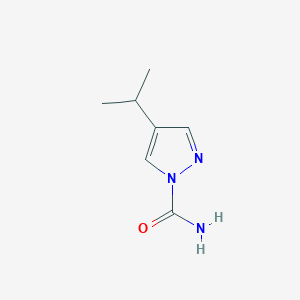
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)

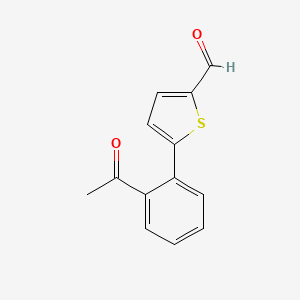
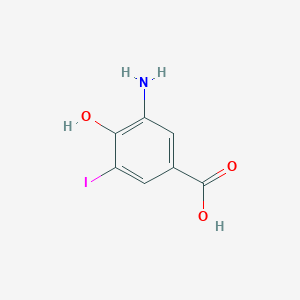

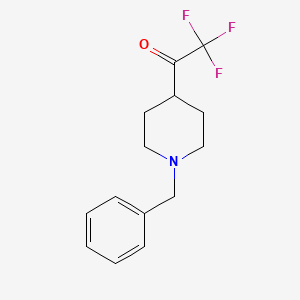
![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)
